molecular formula C20H26N2O3 B247075 3-[(3,4-DIMETHOXYPHENETHYL)(METHYL)AMINO]-N~1~-PHENYLPROPANAMIDE

3-[(3,4-DIMETHOXYPHENETHYL)(METHYL)AMINO]-N~1~-PHENYLPROPANAMIDE

Cat. No.: B247075
M. Wt: 342.4 g/mol
InChI Key: JJZNVZAUTIVJAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[2-(3,4-dimethoxyphenyl)ethylamino]-N-phenylpropanamide is a synthetic compound known for its potential therapeutic applications, particularly in the treatment of gastric and duodenal ulcers. This compound has been studied for its antiulcer properties and its ability to modulate gastric acid secretion and mucosal blood flow .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(3,4-dimethoxyphenyl)ethylamino]-N-phenylpropanamide typically involves the following steps:

    Starting Materials: The synthesis begins with 3,4-dimethoxyphenethylamine and phenylpropanamide.

    Reaction Conditions: The reaction is carried out in an anhydrous environment using dichloromethane as the solvent. The reaction mixture is cooled to 0°C, and EDCI.HCl is added under nitrogen protection.

    Purification: The product is purified by washing with hydrochloric acid, sodium bicarbonate solution, and saline solution, followed by drying with anhydrous sodium sulfate.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of automated reactors and continuous flow systems can enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

3-[2-(3,4-dimethoxyphenyl)ethylamino]-N-phenylpropanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Alkyl halides in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted amides or amines.

Scientific Research Applications

3-[2-(3,4-dimethoxyphenyl)ethylamino]-N-phenylpropanamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[2-(3,4-dimethoxyphenyl)ethylamino]-N-phenylpropanamide is unique due to its dual action of inhibiting gastric acid secretion and increasing mucosal blood flow, which provides a comprehensive approach to ulcer treatment .

Properties

Molecular Formula

C20H26N2O3

Molecular Weight

342.4 g/mol

IUPAC Name

3-[2-(3,4-dimethoxyphenyl)ethyl-methylamino]-N-phenylpropanamide

InChI

InChI=1S/C20H26N2O3/c1-22(14-12-20(23)21-17-7-5-4-6-8-17)13-11-16-9-10-18(24-2)19(15-16)25-3/h4-10,15H,11-14H2,1-3H3,(H,21,23)

InChI Key

JJZNVZAUTIVJAJ-UHFFFAOYSA-N

SMILES

CN(CCC1=CC(=C(C=C1)OC)OC)CCC(=O)NC2=CC=CC=C2

Canonical SMILES

CN(CCC1=CC(=C(C=C1)OC)OC)CCC(=O)NC2=CC=CC=C2

Origin of Product

United States

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